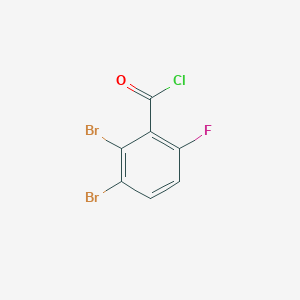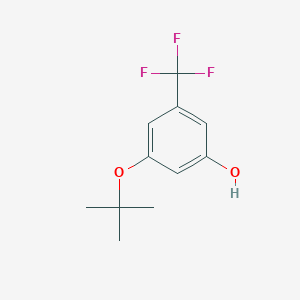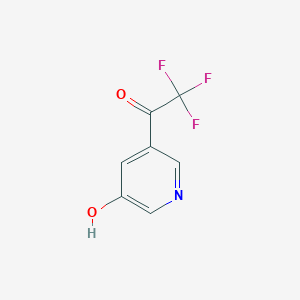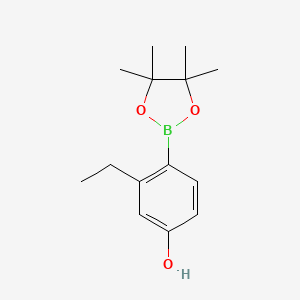
4-(2-(3-ブロモフェノキシ)エチル)ピペラジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a 3-bromophenoxyethyl moiety.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological targets such as enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of new chemical processes and technologies .
作用機序
Target of Action
Piperazine derivatives, such as this compound, are often used as building blocks in the synthesis of various bioactive molecules . They can interact with a variety of biological targets, depending on the specific functional groups attached to the piperazine ring .
Mode of Action
The mode of action would depend on the specific biological target. Piperazine rings can enhance favorable interaction with macromolecules due to their conformational flexibility and the polar nitrogen atoms .
Biochemical Pathways
The affected pathways would depend on the specific biological target. Piperazine derivatives have been used to synthesize a wide range of compounds with diverse biological activities, suggesting they could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine ring can contribute to water solubility and the capacity for the formation of hydrogen bonds, which could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the mode of action. Some piperazine derivatives have shown antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromophenoxyethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenoxyethyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The piperazine ring can be reduced to form different piperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Substitution: Various substituted piperazine derivatives.
Oxidation: Hydroxylated or carbonylated piperazine derivatives.
Reduction: Reduced piperazine derivatives.
類似化合物との比較
- Tert-butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is unique due to the position of the bromine atom on the phenoxyethyl moiety, which can influence its reactivity and interactions with biological targets.
- The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and solubility.
- Compared to its analogs, this compound may exhibit different pharmacological properties and synthetic utility due to the specific arrangement of its functional groups .
特性
IUPAC Name |
tert-butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)11-12-22-15-6-4-5-14(18)13-15/h4-6,13H,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGHEGRFJLUEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156637 | |
| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-64-4 | |
| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)











